molecular formula C12H18Cl2N2O2 B3417907 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride CAS No. 1172483-73-6

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Cat. No. B3417907
CAS RN: 1172483-73-6
M. Wt: 293.19 g/mol
InChI Key: GWLHQJANTJVJLT-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1172453-94-9 . It has a molecular weight of 293.19 . The IUPAC name for this compound is 1-(4-pyridinylmethyl)-4-piperidinecarboxylic acid dihydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.19 . It is a powder at room temperature . The compound is a dihydrochloride salt .

Mechanism of Action

1-PMPCA-D is an organic compound with a relatively low molecular weight and a high solubility in both organic and aqueous media. It is believed to act as a proton donor, donating protons to reactive sites on the substrate molecules. This allows for the formation of covalent bonds between the substrate and the 1-PMPCA-D, resulting in the formation of new compounds.
Biochemical and Physiological Effects
1-PMPCA-D has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes such as proteases, phosphatases and kinases. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-PMPCA-D has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available in both organic and aqueous media. It is also a relatively stable compound, with a relatively low melting point and a high solubility. However, it is important to note that 1-PMPCA-D is toxic, and should be handled with care.

Future Directions

1-PMPCA-D has a wide range of potential applications in the scientific and medical fields. Further research is needed to explore its potential use in the development of novel drug delivery systems, in the study of molecular recognition and in the development of novel materials. Additionally, further research is needed to explore its potential use in the treatment of diseases, such as cancer and neurological disorders. Finally, further research is needed to investigate its potential use as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

1-PMPCA-D has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as an intermediate in the production of pharmaceuticals. It has also been used in the development of novel drug delivery systems, in the study of molecular recognition and in the development of novel materials.

Safety and Hazards

The compound has been classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-2-1-7-14(9-11)8-10-3-5-13-6-4-10;;/h3-6,11H,1-2,7-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLHQJANTJVJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172483-73-6
Record name 1-[(pyridin-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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